molecular formula C41H79N3O12 B12819895 2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one

2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one

Cat. No.: B12819895
M. Wt: 806.1 g/mol
InChI Key: JEBMHQVCOAWRCT-UHFFFAOYSA-N
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Description

The compound 2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one is a highly complex macrolide-like molecule featuring a 13-membered macrocyclic lactone (1-oxa-4-azacyclotridecan-13-one) core. Key structural elements include:

  • 4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl ether: Introduces cationic character, improving membrane permeability.
  • 5-(Propylaminomethyl)-substituted oxane: May facilitate target binding via amine-mediated interactions.
  • Multiple hydroxyl and methoxy groups: Influence solubility and stereochemical specificity.

Properties

Molecular Formula

C41H79N3O12

Molecular Weight

806.1 g/mol

IUPAC Name

2-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3

InChI Key

JEBMHQVCOAWRCT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Macrolide Antibiotics

The target compound shares a macrocyclic lactone core with Pharmacopeial Forum-reported derivatives (e.g., compounds f and g in ):

Feature Target Compound Compound f Compound g
Core Structure 1-Oxa-4-azacyclotridecan-13-one 1-Oxa-6-azacyclopentadecan-15-one 1-Oxa-6-azacyclopentadecan-15-one
Sugar Substituents Two oxane rings with dimethylamino and propylaminomethyl groups Trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyl 2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl
Key Functional Groups Hydroxyl, methoxy, dimethylamino, propylaminomethyl Hydroxy, dimethylamino, ethyl Hydroxy, methylamino, methyl
Molecular Weight* ~950–1000 g/mol (estimated) ~800–850 g/mol ~850–900 g/mol

*Molecular weights inferred from structural complexity.

Functional Implications :

  • The dimethylamino group in the target compound’s oxane ring may enhance cationicity, similar to aminoglycosides, improving binding to bacterial ribosomes .

Comparison with Flavonoid and Heterocyclic Systems

While structurally distinct, principles from (catechin derivatives) and (dithia-azatetracyclo compounds) highlight how substituent placement affects bioactivity:

Compound Class Target Compound Catechins Dithia-azatetracyclo Derivatives
Core Structure Macrolide lactone Flavanol monomer/gallate Tetracyclic dithia-aza system
Key Substituents Multiple hydroxyl/methoxy groups Gallate esters, hydroxyls Aromatic rings, sulfur atoms
Bioactivity Antibacterial (inferred) Antioxidant, anticancer Unspecified (likely enzyme inhibition)
Solubility Moderate (polar groups counterbalance size) High (hydroxyls) Low (aromaticity, sulfur)

Notable Observations:

  • The macrocyclic lactone core offers conformational rigidity, favoring target specificity over smaller heterocycles .

Toxicity and Pharmacokinetic Considerations

’s comparison of aminophenol isomers demonstrates how minor structural changes (e.g., hydroxyl position) drastically alter toxicity. While the target compound lacks aromatic amines, its dimethylamino group necessitates caution:

Parameter Target Compound o-Aminophenol m-Aminophenol
Repeat-Dose Toxicity Unstudied POD: Not available POD: 80 mg/kg-d
Key Risks Potential hepatotoxicity (macrolide-like) Nephrotoxicity Neurotoxicity
p-RfD* ~0.1 mg/kg-d (estimated) Not available 0.3 mg/kg-d

*p-RfD: Provisional reference dose (estimated for target compound based on macrolide analogs).

Biological Activity

The compound 2-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one is a complex organic molecule with significant potential in pharmaceutical research. Its intricate structure suggests diverse biological activities that warrant detailed exploration.

The molecular formula of the compound is C37H65NO12 , with a molecular weight of 715.9 g/mol . The compound features multiple hydroxyl groups and methoxy substituents, which are often associated with enhanced biological activity due to their ability to form hydrogen bonds and interact with biological targets.

PropertyValue
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
IUPAC NameAs detailed above
PurityTypically 95%

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets. The presence of hydroxyl groups enhances solubility and potential interactions with enzymes and receptors.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The hydroxyl and methoxy groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways.
  • Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could contribute to protective effects against various diseases.
  • Cytotoxicity : Research on structurally related compounds has shown varying degrees of cytotoxicity against cancer cell lines. This compound's ability to induce apoptosis in malignant cells is an area of ongoing investigation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry found that derivatives of pentamethyl compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis .
  • Antioxidant Activity Assessment : Research published in Food Chemistry demonstrated that hydroxylated compounds possess strong free radical scavenging abilities. The tested compounds showed a correlation between the number of hydroxyl groups and antioxidant capacity .
  • Cytotoxicity Evaluation : In vitro studies reported in Cancer Letters indicated that certain azacyclic compounds could selectively induce cytotoxic effects on various cancer cell lines while sparing normal cells .

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